Cas no 871126-15-7 ((3-Fluoro-2-formylphenyl)boronic acid)

(3-Fluoro-2-formylphenyl)boronic acid structure
871126-15-7 structure
Nome del prodotto:(3-Fluoro-2-formylphenyl)boronic acid
Numero CAS:871126-15-7
MF:C7H6BFO3
MW:167.930145740509
MDL:MFCD10697421
CID:828011
PubChem ID:53412038

(3-Fluoro-2-formylphenyl)boronic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (3-Fluoro-2-formylphenyl)boronic acid
    • 3-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride)
    • 3-FLUORO-2-FORMYLPHENYLBORONIC ACID
    • 3-Fluoro-2-formylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • Boronic acid, (3-fluoro-2-formylphenyl)-
    • 3-Fluoro-2-formylbenzeneboronic acid
    • AMBA00039
    • 2-Formyl-3-fluorophenylboranic acid
    • FCH836730
    • EBD215999
    • 3-Fluoro-2-formyl-phenylboronic acid
    • TRA0083659
    • PC32758
    • LS11336
    • AB59567
    • (3-Fluo
    • B-(3-Fluoro-2-formylphenyl)boronic acid (ACI)
    • Boronic acid, (3-fluoro-2-formylphenyl)- (9CI)
    • Z1198277521
    • SY036508
    • EN300-1072583
    • (3-Fluoro-2-formylphenyl)boronicacid
    • DS-14902
    • 3-Fluoro-2-formylphenylboronic acid, >=95%
    • MFCD10697421
    • 871126-15-7
    • DTXSID90696532
    • 3-Fluoro-2-formylphenylboronic acid(contains varying amounts of Anhydride)
    • DA-23609
    • SCHEMBL3973764
    • HY-W000994
    • AC-29242
    • AKOS006282129
    • (3-Fluoro-2-formyl-phenyl)boronic acid
    • J-512453
    • F1089
    • CS-W000994
    • MDL: MFCD10697421
    • Inchi: 1S/C7H6BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H
    • Chiave InChI: GVHWLCYABLWGIR-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(B(O)O)=CC=CC=1F

Proprietà calcolate

  • Massa esatta: 168.03900
  • Massa monoisotopica: 168.039
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 165
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.5

Proprietà sperimentali

  • Colore/forma: No data available
  • Punto di fusione: 129°C(lit.)
  • Punto di ebollizione: 357.4±52.0 °C at 760 mmHg
  • Punto di infiammabilità: 169.9±30.7 °C
  • Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
  • PSA: 57.53000
  • LogP: -0.68200
  • Sensibilità: Light Sensitive

(3-Fluoro-2-formylphenyl)boronic acid Informazioni sulla sicurezza

(3-Fluoro-2-formylphenyl)boronic acid Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

(3-Fluoro-2-formylphenyl)boronic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045279-10g
(3-Fluoro-2-formylphenyl)boronic acid
871126-15-7 98%
10g
¥114.00 2024-04-27
abcr
AB309835-1 g
(3-Fluoro-2-formylphenyl)boronic acid, 98%; .
871126-15-7 98%
1g
€72.90 2023-04-26
abcr
AB309835-5 g
(3-Fluoro-2-formylphenyl)boronic acid, 98%; .
871126-15-7 98%
5g
€87.80 2023-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD217988-5g
(3-Fluoro-2-formylphenyl)boronic acid
871126-15-7 98%
5g
¥50.0 2024-04-17
ChemScence
CS-W000994-100g
(3-Fluoro-2-formylphenyl)boronic acid
871126-15-7 99.94%
100g
$273.0 2022-04-26
Matrix Scientific
146093-25g
(3-Fluoro-2-formylphenyl)boronic acid, 95%
871126-15-7 95%
25g
$274.00 2023-09-10
Alichem
A019115408-100g
(3-Fluoro-2-formylphenyl)boronic acid
871126-15-7 98%
100g
$639.45 2023-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F1089-5G
3-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride)
871126-15-7
5g
¥235.00 2024-04-15
TRC
F591655-100mg
3-Fluoro-2-formylphenylboronic acid
871126-15-7
100mg
$64.00 2023-05-18
TRC
F591655-250mg
3-Fluoro-2-formylphenylboronic acid
871126-15-7
250mg
$75.00 2023-05-18

(3-Fluoro-2-formylphenyl)boronic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bis(2-methoxyethyl)amine ,  Methyllithium Solvents: Toluene ;  -20 °C; -20 - 0 °C
1.2 Reagents: Trimethyl borate ;  -20 - 0 °C
1.3 Reagents: Water
Riferimento
Stereoselective Synthesis of the IDO Inhibitor Navoximod
St-Jean, Frederic ; et al, Journal of Organic Chemistry, 2022, 87(7), 4955-4960

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
2.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Bis(2-methoxyethyl)amine Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ;  30 min, -25 °C; 15 min, -20 °C
1.2 Solvents: Toluene ;  10 min; 45 min, -20 °C; 30 min, -20 °C; -20 °C → 0 °C; 2 - 3 h, 0 °C; 0 °C → -20 °C
1.3 Reagents: Trimethyl borate ;  1 h, -20 °C; -20 °C → 0 °C; 2.5 h, 0 °C
1.4 Reagents: Water ;  0 °C → 10 °C; 2 min, 10 °C; 10 °C → 22 °C; 30 min, 22 °C
Riferimento
Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde
St-Jean, Frederic ; et al, Organometallics, 2019, 38(1), 119-128

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 1 h, reflux; cooled
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
2.2 Reagents: Triethyl borate ;  -70 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
Riferimento
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1.5 h, reflux; reflux → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  15 min, rt; rt → -78 °C; 1 h, -78 °C
2.2 Reagents: Trimethyl borate ;  -78 °C → rt; 15 min, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy
Groleau, Robin R. ; et al, Journal of Organic Chemistry, 2020, 85(2), 1208-1215

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Riferimento
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Trimethyl orthoformate ,  Sulfuric acid Solvents: Methanol ;  rt; 1 h, reflux; cooled
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  pH 11
1.3 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
1.4 Reagents: Triethyl borate ;  -70 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -70 °C; 1 h, -70 °C
1.2 Reagents: Triethyl borate ;  -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, -70 °C → 5 °C
Riferimento
Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria
Kowalska, Kornelia; et al, Journal of Fluorine Chemistry, 2016, 187, 1-8

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Bis(2-methoxyethyl)amine Solvents: Tetrahydrofuran ,  Hexane ,  Heptane ;  15 min, -20 °C; 15 min, -20 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -20 °C; 45 min, -20 °C; 1 h, -20 °C; 2 h, -20 °C
1.3 Reagents: Trimethyl borate ;  3 min; 15 min, -15 °C; 30 min, -15 °C; -15 °C → 0 °C
1.4 Reagents: Water ;  0 °C → 40 °C; 30 min, 40 °C
Riferimento
Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde
St-Jean, Frederic ; et al, Organometallics, 2019, 38(1), 119-128

(3-Fluoro-2-formylphenyl)boronic acid Raw materials

(3-Fluoro-2-formylphenyl)boronic acid Preparation Products

(3-Fluoro-2-formylphenyl)boronic acid Letteratura correlata

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